2-Chloro-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline
Description
2-Chloro-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline is an organic compound with the molecular formula C11H16ClNO3. This compound is characterized by the presence of a chloro group, an aniline group, and a polyether chain. It is used in various chemical and industrial applications due to its unique structure and properties.
Properties
IUPAC Name |
2-chloro-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO4/c1-16-4-5-17-6-7-18-8-9-19-11-2-3-12(14)13(15)10-11/h2-3,10H,4-9,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKFAPMWEALRJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC1=CC(=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline typically involves the reaction of 2-chloroaniline with a polyether chain. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate and are carried out in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline involves its interaction with specific molecular targets. The polyether chain allows for increased solubility and bioavailability, while the chloro and aniline groups can interact with various biological pathways. The compound may act as an inhibitor or activator of certain enzymes, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)aniline
- 2-Chloro-5-(2-(2-(2-ethoxyethoxy)ethoxy)ethoxy)aniline
- 2-Chloro-5-(2-(2-(2-propoxyethoxy)ethoxy)ethoxy)aniline
Uniqueness
2-Chloro-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline is unique due to its specific polyether chain, which imparts distinct solubility and reactivity properties. This makes it particularly useful in applications where increased solubility and specific reactivity are desired.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
